molecular formula C13H18N2O3 B2450122 tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1823566-38-6

tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B2450122
CAS No.: 1823566-38-6
M. Wt: 250.298
InChI Key: OLINFVSPHIWOSA-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can be employed to enhance reaction rates and selectivity.

    Control of reaction parameters: Temperature, pressure, and solvent choice are critical factors that need to be optimized.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate:

    Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound may have applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: can be compared with other naphthyridine derivatives:

    4-Hydroxy-1,6-naphthyridine: Lacks the tert-butyl group, which may affect its reactivity and applications.

    tert-Butyl 1,6-naphthyridine-6-carboxylate:

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for various applications.

Properties

IUPAC Name

tert-butyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-5-10-9(8-15)11(16)4-6-14-10/h4,6H,5,7-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLINFVSPHIWOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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